Benzyl tiglate
Overview
Description
Benzyl tiglate, also known as benzyl 2-methylcrotonate, is an organic compound with the molecular formula C₁₂H₁₄O₂. It is an ester derived from tiglic acid and benzyl alcohol.
Mechanism of Action
Target of Action
Benzyl tiglate is a chemical compound with the formula C12H14O2 . . It’s worth noting that a structurally similar compound, Tigilanol tiglate, has been shown to be a protein kinase C (PKC)/C1 domain activator .
Mode of Action
Tigilanol tiglate, a related compound, has been shown to induce the death of endothelial and cancer cells at therapeutically relevant concentrations via a caspase/gasdermin e-dependent pyroptotic pathway .
Biochemical Pathways
Tigilanol tiglate has been shown to act as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (er) dysfunction, leading to unfolded protein response mt/er upregulation, subsequent atp depletion, organelle swelling, caspase activation, gasdermin e cleavage, and induction of terminal necrosis .
Result of Action
Tigilanol tiglate has been shown to induce the death of endothelial and cancer cells at therapeutically relevant concentrations .
Biochemical Analysis
Biochemical Properties
It is known that esters like Benzyl tiglate can undergo hydrolysis reactions under acidic or basic conditions, where the ester bond is broken down into an alcohol and a carboxylic acid .
Molecular Mechanism
It is known that esters can participate in ester exchange reactions with other alcohols or acids .
Metabolic Pathways
Esters like this compound can undergo hydrolysis and ester exchange reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl tiglate can be synthesized through the esterification of tiglic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl tiglate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield this compound alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl tiglate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils and its aromatic properties
Comparison with Similar Compounds
Benzyl angelate: Another ester derived from angelic acid and benzyl alcohol, similar in structure to benzyl tiglate.
Benzyl isovalerate: An ester derived from isovaleric acid and benzyl alcohol, used in the fragrance industry.
Geranyl tiglate: An ester derived from tiglic acid and geraniol, used in essential oils.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its presence in essential oils and potential therapeutic applications make it a compound of interest in various fields of research .
Properties
IUPAC Name |
benzyl (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSTISKDZCDHV-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047130 | |
Record name | Benzyl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a mushroom odour with rosy undertone | |
Record name | Benzyl trans-2-methyl-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl trans-2-methyl-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.040 | |
Record name | Benzyl trans-2-methyl-2-butenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
37526-88-8, 67674-41-3 | |
Record name | Benzyl tiglate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37526-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl tiglate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl tiglate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-methyl-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl 2-methylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL 2-METHYL-2-BUTENOATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UEP899RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Benzyl trans-2-methyl-2-butenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of benzyl tiglate in nature?
A1: this compound is found as a constituent of the essential oils in various plants. For example, it's a major component in the flowers of red cashew and is also present in the floral scent of Canada thistle . These flowers utilize this compound as part of their aroma profile to attract insects for pollination.
Q2: How does the drying process of cashew flowers affect this compound concentration?
A2: Research suggests that the method of drying cashew flowers can impact the concentration of various volatile compounds, including this compound. Freeze-drying cashew flowers was found to yield a higher concentration of this compound compared to tray-drying . This finding highlights the importance of processing techniques in preserving desired volatile compounds in plant materials.
Q3: What is the role of this compound in attracting insects?
A3: In certain plant species, this compound functions as a semiochemical, acting as a signal for insects. Studies on Canada thistle have shown that it contributes to the complex floral scent profile that attracts a diverse range of insects, including pollinators and herbivores. Understanding the attractiveness of this compound and other floral volatiles could have implications for developing insect monitoring or control strategies.
Q4: Can this compound be chemically synthesized?
A4: Yes, this compound can be synthesized in the laboratory. One documented approach involves using a Heck coupling reaction between readily available iodoolefins and a suitable precursor to construct the diene side chain of the molecule . This synthetic method allows for the controlled production of this compound and can be useful for further studies on its properties and potential applications.
Q5: What analytical techniques are used to identify and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of volatile compounds like this compound . This technique separates and identifies different compounds based on their mass-to-charge ratio, allowing for the analysis of complex mixtures found in natural sources like essential oils.
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